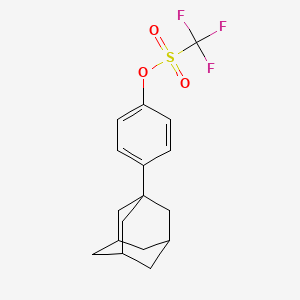

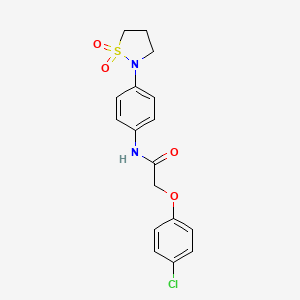

Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

Specific chemical reactions involving this compound are not detailed in the accessed resources. Thiazole compounds, in general, can undergo various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the accessed resources. Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Environmentally Benign Oxidation System

A TEMPO-catalyzed alcohol oxidation system was developed using an environmentally friendly organic solvent, ethyl acetate, showcasing a method that could potentially be applied to similar compounds for efficient oxidation of alcohols to carbonyl compounds with high yields. This system tolerates various heteroaromatic rings and C=C bonds under mild conditions, demonstrating a versatile approach for modifying compounds with complex structures like Ethyl 2-(2-(5-chloro-6-((tetrahydrofuran-3-yl)oxy)nicotinamido)thiazol-4-yl)acetate (Li & Zhang, 2009).

One-Pot Synthesis Approach

Efficient one-pot synthesis methods have been developed for related compounds, indicating that similar strategies could be employed for the synthesis of this compound. These methods involve reactions under reflux conditions, which could be adapted for the synthesis or modification of the compound , highlighting the potential for streamlined synthetic routes (Reddy & Krupadanam, 2010).

Biological Activities and Applications

Glucosidase Inhibition Studies

Molecular docking and glucosidase inhibition studies on novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates have shown significant biological activities. These compounds, including structures related to this compound, exhibited high percentage inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in the development of treatments for diseases like diabetes, where glucosidase inhibitors play a crucial role (Babar et al., 2017).

Antimicrobial Activities

Research on the synthesis of thiazoles and their fused derivatives, including compounds structurally related to this compound, has demonstrated significant antimicrobial activities. These studies provide a foundation for further investigation into the antimicrobial potential of this compound, suggesting its potential use in developing new antimicrobial agents (Wardkhan et al., 2008).

Mécanisme D'action

Target of action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .

Mode of action

Without specific information, it’s hard to say exactly how this compound interacts with its targets. Many bioactive compounds work by binding to their target proteins and modulating their activity .

Biochemical pathways

Again, without specific information, it’s difficult to say which biochemical pathways this compound might affect. Thiazole derivatives have been found to have diverse biological activities, suggesting they may interact with multiple pathways .

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[2-[[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN3O5S/c1-2-25-14(22)6-11-9-27-17(20-11)21-15(23)10-5-13(18)16(19-7-10)26-12-3-4-24-8-12/h5,7,9,12H,2-4,6,8H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKWXAFEAPEJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=C(N=C2)OC3CCOC3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2-[3-oxo-6-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetate](/img/structure/B2946599.png)

![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)

![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)

![1-(2-(2-Hydroxy-5-methylphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2946604.png)

![4-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)oxy]-2-(trifluoromethyl)pyridine](/img/structure/B2946608.png)

![4-[3-(4-Chlorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2946610.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(ethylthio)benzamide](/img/structure/B2946613.png)

![1-(2-Chlorophenyl)-3-[3-(furan-2-YL)-3-hydroxypropyl]urea](/img/structure/B2946615.png)

![methyl (2E)-2-cyano-3-[5-(2,4,6-trichlorophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2946617.png)